molecular formula C19H27NO5 B8376057 t-butyl [N-benzyloxycarbonyl-4-piperidinyloxy]acetate

t-butyl [N-benzyloxycarbonyl-4-piperidinyloxy]acetate

Cat. No. B8376057
M. Wt: 349.4 g/mol
InChI Key: AFUXOWZWAJULFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

T-butyl [N-benzyloxycarbonyl-4-piperidinyloxy]acetate is a useful research compound. Its molecular formula is C19H27NO5 and its molecular weight is 349.4 g/mol. The purity is usually 95%.
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properties

Product Name

t-butyl [N-benzyloxycarbonyl-4-piperidinyloxy]acetate

Molecular Formula

C19H27NO5

Molecular Weight

349.4 g/mol

IUPAC Name

benzyl 4-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]piperidine-1-carboxylate

InChI

InChI=1S/C19H27NO5/c1-19(2,3)25-17(21)14-23-16-9-11-20(12-10-16)18(22)24-13-15-7-5-4-6-8-15/h4-8,16H,9-14H2,1-3H3

InChI Key

AFUXOWZWAJULFS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)COC1CCN(CC1)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

28 ml of t-butyl bromoacetate and 1.4 g of tetra-n-butylammonium hydrogen sulphate in 10 ml of water are added to a solution of 30.1 g of N-benzyloxycarbonyl-4-hydroxy-piperidine in 300 ml of toluene. Thereafter, a solution of 125 g of sodium hydroxide in 125 ml of water is added dropwise thereto. After stirring overnight, the organic extracts are separated, dried and concentrated. After drying there are obtained 34.1 g of N-benzyloxycarbonyl-4-[(t-butoxy carbonyl) methoxy]-piperidine, Rf =0.76 (ethyl acetate). MS (EI): 293 (M--C4H8)+.
Quantity
28 mL
Type
reactant
Reaction Step One
Quantity
30.1 g
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
catalyst
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
125 g
Type
reactant
Reaction Step Two
Name
Quantity
125 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

t-Butyl 4-piperidinyloxyacetate (521 mg, 2.42 mmol) and triethylamine (0.40 ml, 2.9 mmol) were dissolved in methylene chloride (20 ml) and benzyloxycarbonyl chloride (0.41 mmol, 2.9 mmol) was added. The mixture was stirred at room temperature for 74 hours. A saturated aqueous sodium hydrogencarbonate solution (50 ml) was added to the reaction mixture and the mixture was extracted with ethyl acetate. The extract was washed with saturated brine and dried over anhydrous magnesium sulfate. After filtration, low boiling matters were distilled away from the filtrate under reduced pressure. The residue was purified by silica gel column chromatography (n-hexane/ethyl acetate=2/1). to give 710 mg of t-butyl [N-benzyloxycarbonyl-4-piperidinyloxy]acetate as a colorless oil (84%). Methylene chloride (30 ml) and trifluoroacetic acid (10 ml) were added to this oil (692 mg, 1.99 mmol) and the mixture was stirred at room temperature for 17 hours. Low boiling matters were distilled away from the reaction mixture under reduced pressure to give 555 mg of [N-benzyloxycarbonyl-4-piperidinyloxy]acetate as a colorless solid (96%).
Quantity
521 mg
Type
reactant
Reaction Step One
Quantity
0.4 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.41 mmol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three

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